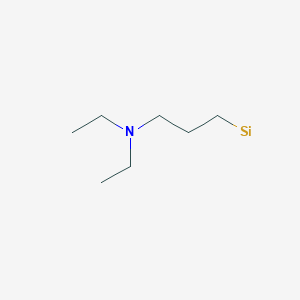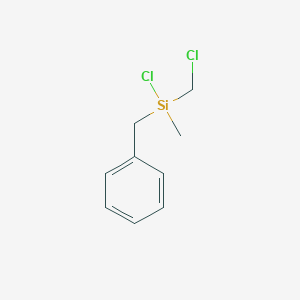
Benzyl(chloro)(chloromethyl)(methyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(chloro)(chloromethyl)(methyl)silane is an organosilicon compound that features a silicon atom bonded to a benzyl group, a chlorine atom, a chloromethyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl(chloro)(chloromethyl)(methyl)silane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with chloromethylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(chloro)(chloromethyl)(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include benzyl(hydroxy)(chloromethyl)(methyl)silane and benzyl(amino)(chloromethyl)(methyl)silane.
Oxidation Reactions: Products include benzyl(chloro)(chloromethyl)(hydroxy)silane.
Reduction Reactions: Products include this compound derivatives with reduced silicon centers.
Wissenschaftliche Forschungsanwendungen
Chemistry
Benzyl(chloro)(chloromethyl)(methyl)silane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex organosilicon compounds and is utilized in various coupling reactions.
Biology
In biological research, this compound is used to modify biomolecules, enabling the study of silicon’s role in biological systems. It is also employed in the development of silicon-based drugs and therapeutic agents.
Medicine
The compound’s unique properties make it a candidate for drug development, particularly in the design of silicon-containing pharmaceuticals. It is investigated for its potential to enhance the stability and bioavailability of drugs.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including silicon-based polymers and resins. It is also utilized in the manufacture of coatings and adhesives.
Wirkmechanismus
The mechanism of action of Benzyl(chloro)(chloromethyl)(methyl)silane involves its ability to undergo various chemical transformations. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl(chloro)(methyl)silane
- Benzyl(chloromethyl)(methyl)silane
- Benzyl(chloro)(chloromethyl)silane
Uniqueness
Benzyl(chloro)(chloromethyl)(methyl)silane is unique due to the presence of both chloromethyl and methyl groups bonded to the silicon atom. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
66817-66-1 |
|---|---|
Molekularformel |
C9H12Cl2Si |
Molekulargewicht |
219.18 g/mol |
IUPAC-Name |
benzyl-chloro-(chloromethyl)-methylsilane |
InChI |
InChI=1S/C9H12Cl2Si/c1-12(11,8-10)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
CWMNMVHLLKANGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CC1=CC=CC=C1)(CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
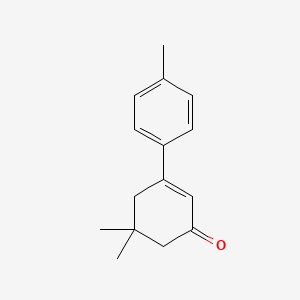

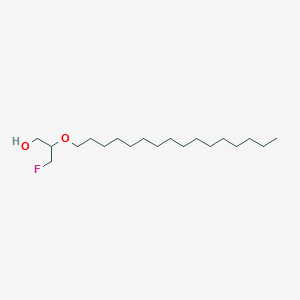

![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)

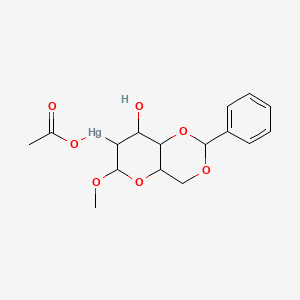

![Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl-](/img/structure/B14477575.png)
![1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene}](/img/structure/B14477576.png)

